p53 Activator 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

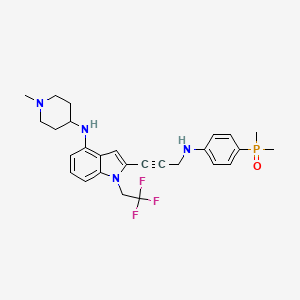

Molecular Formula |

C27H32F3N4OP |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

2-[3-(4-dimethylphosphorylanilino)prop-1-ynyl]-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |

InChI |

InChI=1S/C27H32F3N4OP/c1-33-16-13-21(14-17-33)32-25-7-4-8-26-24(25)18-22(34(26)19-27(28,29)30)6-5-15-31-20-9-11-23(12-10-20)36(2,3)35/h4,7-12,18,21,31-32H,13-17,19H2,1-3H3 |

InChI Key |

TWHPNHHZQSJOEI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=CC=C(C=C4)P(=O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanisms of Small Molecule p53 Activators

Disclaimer: Initial searches for a specific compound named "p53 Activator 7" did not yield any public-domain information. Therefore, this document provides a comprehensive overview of the core mechanisms of action for the broader class of small molecule p53 activators, tailored for researchers, scientists, and drug development professionals.

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation. It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or by overexpression of its negative regulators, primarily MDM2 and MDMX. The reactivation of p53's tumor-suppressive functions using small molecules is a promising therapeutic strategy in oncology.

This guide details the primary mechanisms of action of small molecule p53 activators, presents key quantitative data for representative compounds, outlines common experimental protocols for their study, and provides visualizations of relevant pathways and workflows.

Core Mechanisms of p53 Activation by Small Molecules

Small molecule p53 activators can be broadly categorized based on their mechanism of action:

-

Inhibition of the p53-MDM2/MDMX Interaction: In cancers with wild-type p53, the protein's function is often suppressed by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. A similar role is played by the MDM2 homolog, MDMX. Small molecules have been developed to fit into the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate its target genes, ultimately leading to cell cycle arrest or apoptosis. Nutlins , such as Nutlin-3a, are a well-studied class of compounds that operate through this mechanism.[1][2][3] RITA (Reactivation of p53 and Induction of T-Apoptosis) is another small molecule that has been shown to disrupt the p53-MDM2 interaction.[4][5]

-

Reactivation of Mutant p53: Approximately half of all human cancers harbor mutations in the TP53 gene, leading to a non-functional or destabilized p53 protein. Several small molecules have been identified that can restore the wild-type conformation and function to certain p53 mutants. PRIMA-1 and its more potent analog APR-246 (eprenetapopt) are prominent examples. These compounds are converted to the active compound methylene quinuclidinone (MQ), which covalently binds to cysteine residues in the p53 core domain, leading to its refolding and the restoration of its DNA-binding and transcriptional activities.

-

Modulation of p53 Post-Translational Modifications: The activity of p53 is regulated by a complex series of post-translational modifications, including phosphorylation and acetylation. Small molecules that target the enzymes responsible for these modifications can indirectly activate p53. For instance, Tenovins , such as Tenovin-6, are inhibitors of the sirtuin family of deacetylases (SIRT1 and SIRT2). By inhibiting these deacetylases, Tenovins can increase the acetylation of p53, leading to its activation.

Quantitative Data for Representative p53 Activators

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key p53 activators across a range of cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition in vitro and are a common measure of a compound's potency.

Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 |

| HOC-7 | Ovarian Carcinoma | Wild-Type | 4 - 6 |

| OVCA429 | Ovarian Carcinoma | Wild-Type | 4 - 6 |

| A2780 | Ovarian Carcinoma | Wild-Type | 4 - 6 |

| OSA | Osteosarcoma | Wild-Type | 0.527 ± 0.131 |

| T778 | Osteosarcoma | Wild-Type | 0.658 ± 0.138 |

Table 2: IC50 Values of PRIMA-1met (APR-246) in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| HCT116 | Colorectal Cancer | Wild-Type | 24.90 (mean for p53wt) |

| SW480 | Colorectal Cancer | Mutant | 28.23 (mean for p53mt) |

| DLD-1 | Colorectal Cancer | Mutant | 28.23 (mean for p53mt) |

| BE-2C | Neuroblastoma | Not specified | 58.8 ± 10.72 |

| CHP212 | Neuroblastoma | Not specified | 24.2 ± 7.02 |

| CLB-GA | Neuroblastoma | Not specified | 10.5 ± 0.34 |

Table 3: IC50 Values of RITA in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| UKF-NB-3 | Neuroblastoma | Wild-Type | 0.10 |

| HCT116 | Colorectal Cancer | Wild-Type | < 3.0 |

| HT29 | Colorectal Cancer | Mutant | < 3.0 |

| ACHN | Renal Cell Carcinoma | Wild-Type | 13 |

| UO-31 | Renal Cell Carcinoma | Wild-Type | 37 |

| HeLa | Cervical Cancer | Wild-Type (inactivated by HPV) | 1 |

| CaSki | Cervical Cancer | Wild-Type (inactivated by HPV) | 10 |

Table 4: IC50 Values of Tenovin-6 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| 92.1 | Uveal Melanoma | Not specified | 12.8 |

| Mel 270 | Uveal Melanoma | Not specified | 11.0 |

| Omm 1 | Uveal Melanoma | Not specified | 14.58 |

| Omm 2.3 | Uveal Melanoma | Not specified | 9.62 |

| Purified Human SIRT1 | - | - | 21 |

| Purified Human SIRT2 | - | - | 10 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of p53 activators.

1. MDM2-p53 Interaction Assay (AlphaLISA)

This assay is used to quantify the interaction between MDM2 and p53 and to screen for inhibitors of this interaction.

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. One protein (e.g., GST-tagged MDM2) is captured on a Donor bead, and the other protein (e.g., His-tagged p53) is captured on an Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that is measured.

-

Protocol:

-

Prepare serial dilutions of the test compound (e.g., Nutlin-3a) in an appropriate assay buffer.

-

In a 384-well plate, add the GST-tagged MDM2 protein.

-

Add the test compound at various concentrations.

-

Add the His-tagged p53 protein and incubate for one hour to allow for protein-protein interaction and potential inhibition.

-

Add anti-GST Acceptor beads and incubate for one hour.

-

Add Streptavidin-coated Donor beads and incubate for one hour in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the data to a dose-response curve.

-

2. Cell Viability Assay (MTT or WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: Tetrazolium salts (like MTT or WST-1) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the p53 activator for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

3. Western Blotting for p53 and its Target Genes

This technique is used to detect and quantify the levels of p53 and its downstream target proteins (e.g., p21, PUMA) following treatment with a p53 activator.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Treat cells with the p53 activator for a desired time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-p21).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

A loading control (e.g., actin or GAPDH) should be used to ensure equal protein loading.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to p53 activators.

Caption: The p53-MDM2 feedback loop and its disruption by small molecule inhibitors.

Caption: A general experimental workflow for the discovery and development of p53 activators.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human neuroblastoma cells with acquired resistance to the p53 activator RITA retain functional p53 and sensitivity to other p53 activating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

Restoring the Guardian: A Technical Guide to the Reactivation of Mutant p53 Y220C by p53 Activator 7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are present in over half of all human cancers, frequently leading to a loss of tumor-suppressive function and promoting oncogenesis.[2][3] The Y220C mutation is one of the most common TP53 mutations, causing thermodynamic instability of the p53 protein, leading to its misfolding and aggregation.[4] This structural change creates a unique, druggable surface crevice, making the p53 Y220C mutant an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of p53 Activator 7, a small molecule designed to specifically reactivate the p53 Y220C mutant. We will explore its mechanism of action, present key quantitative data for Y220C activators, detail essential experimental protocols for assessing reactivation, and visualize the associated molecular pathways and workflows.

The Y220C Mutation: A Structural Achilles' Heel

The Y220C mutation in the DNA-binding domain of p53 results in the substitution of a large tyrosine residue with a smaller cysteine, creating a surface-exposed cavity. This pocket destabilizes the protein, reducing its melting temperature and leading to rapid denaturation under physiological conditions. The denatured p53 Y220C protein is unable to bind to its target DNA sequences, thus abrogating its tumor-suppressive functions. Small molecules, such as this compound, are designed to bind to this mutation-induced crevice, acting as a molecular scaffold to stabilize the protein in its wild-type conformation and restore its function.

This compound and Other Y220C Reactivators: Quantitative Profile

Several small molecules have been identified that can stabilize the p53 Y220C mutant. This compound has been identified as a potent activator with an EC50 of 104 nM. Below is a summary of its activity alongside other notable Y220C activators.

Table 1: Biochemical and Cellular Activity of p53 Y220C Activators

| Compound | Assay Type | Value | Reference |

| This compound | p53-DNA HTRF Assay (EC50) | 104 nM - 150 nM | |

| PC14586 (Rezatapopt) | TR-FRET DNA Binding (SC150) | Not specified | |

| PC14586 (Rezatapopt) | Surface Plasmon Resonance (Kd) | Not specified | |

| PC14586 (Rezatapopt) | Thermal Shift Assay (Tm) | Not specified | |

| PC14586 (Rezatapopt) | NUGC-3 Cell Proliferation (IC50) | Not specified | |

| PK7088 | NMR Spectroscopy (Kd) | 140 µM | |

| PK7088 | Differential Scanning Fluorimetry (ΔTm) | ~1 K at 350 µM | |

| JC744 | In vitro binding affinity (Kd) | 320 nM | |

| PK11007 | Differential Scanning Fluorimetry (ΔTm) | Up to 3 °C | |

| H3 (AI-discovered) | BxPC-3 Cell Viability (IC50) | Lower than other p53 mutants | |

| H3 (AI-discovered) | NUGC-3 Cell Viability (IC50) | Lower than other p53 mutants |

Mechanism of Action: Restoring Wild-Type Function

The reactivation of p53 Y220C by small molecules like this compound follows a clear mechanism. The activator binds non-covalently to the Y220C-induced pocket, stabilizing the protein's wild-type conformation. This restored structure allows the p53 tetramer to properly bind to the p53 response elements in the DNA. This, in turn, initiates the transcription of target genes such as CDKN1A (p21), MDM2, BAX, and PUMA. The activation of this transcriptional program leads to cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces apoptosis in cancer cells.

Caption: Reactivation of p53 Y220C by this compound.

Experimental Protocols

Assessing the efficacy of a p53 Y220C reactivator requires a multi-faceted approach, from biochemical assays confirming target engagement to cell-based assays demonstrating functional restoration.

p53 Y220C - DNA Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the ability of a compound to restore the DNA-binding function of the p53 Y220C mutant.

-

Principle: The assay detects the interaction between the His-tagged p53 Y220C protein and a biotin-labeled DNA consensus sequence. A Europium-labeled anti-His antibody and a d2-labeled streptavidin are used. When the p53 protein binds to the DNA, the Europium donor and d2 acceptor are brought into proximity, generating a FRET signal.

-

Materials:

-

Recombinant His-tagged p53 Y220C protein

-

Biotin-labeled p53 consensus DNA sequence

-

Scrambled biotin-labeled DNA (negative control)

-

Anti-His-Tb antibody

-

Streptavidin-d2

-

Assay buffer

-

384-well low-volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, mix the compound dilutions, p53 Y220C protein, and biotin-labeled consensus DNA. Include a control with scrambled DNA.

-

Add the Anti-His-Tb and Streptavidin-d2 detection reagents.

-

Incubate for 70 minutes at room temperature.

-

Measure the fluorescence signal on a BMG Labtech or similar HTRF reader.

-

Calculate the EC50 value, which is the concentration of the activator that restores 50% of the DNA binding activity.

-

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay measures the increase in the melting temperature (Tm) of the p53 Y220C protein upon compound binding, indicating stabilization.

-

Principle: DSF monitors the thermal unfolding of a protein by measuring changes in the fluorescence of a dye that binds to hydrophobic regions exposed as the protein denatures. A stabilizing compound will increase the Tm.

-

Materials:

-

Purified p53 Y220C protein (e.g., 10 µM final concentration)

-

SYPRO Orange fluorescent dye

-

HEPES buffer (e.g., 25 mM, pH 7.2, 150 mM NaCl)

-

Real-time PCR instrument

-

-

Procedure:

-

Mix the p53 Y220C protein with SYPRO Orange dye in the assay buffer.

-

Add the test compound at various concentrations.

-

Place the samples in a real-time PCR instrument.

-

Increase the temperature gradually (e.g., from 25°C to 95°C).

-

Monitor the fluorescence at each temperature increment.

-

The Tm is the temperature at which the fluorescence signal is maximal in the first derivative of the melting curve. The change in melting temperature (ΔTm) in the presence of the compound is calculated.

-

Cellular Proliferation Assay

This assay determines the effect of the reactivated p53 on the growth of cancer cells harboring the Y220C mutation.

-

Materials:

-

p53 Y220C mutant cell line (e.g., NUGC-3, BxPC-3)

-

p53 wild-type or null cell lines (for specificity control)

-

Cell culture medium and supplements

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the p53 activator.

-

Incubate for a specified period (e.g., 3-5 days).

-

Add the CellTiter-Glo® reagent to the wells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, the concentration that inhibits cell growth by 50%.

-

Immunofluorescence for p53 Conformation

This imaging-based assay visualizes the conformational state of p53 within cells, distinguishing between mutant and wild-type folded forms.

-

Principle: Conformation-specific antibodies are used to detect either the misfolded (mutant) or correctly folded (wild-type) p53 protein. An increase in the wild-type conformation signal upon treatment indicates successful reactivation.

-

Materials:

-

p53 Y220C mutant cell line

-

PAb240 antibody (recognizes mutant conformation)

-

PAb1620 antibody (recognizes wild-type conformation)

-

Fluorescently labeled secondary antibodies

-

Fixation and permeabilization buffers

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Grow cells on coverslips and treat with the p53 activator.

-

Fix and permeabilize the cells.

-

Incubate with either PAb240 or PAb1620 primary antibody.

-

Wash and incubate with the corresponding fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Experimental and Logical Workflows

Visualizing the workflow for identifying and characterizing a p53 Y220C activator helps in understanding the logical progression of experiments.

Caption: Workflow for p53 Y220C activator characterization.

Conclusion and Future Directions

The reactivation of mutant p53, specifically the Y220C variant, represents a promising strategy in targeted cancer therapy. Small molecules like this compound demonstrate the feasibility of restoring the tumor suppressor's wild-type function through structural stabilization. The experimental protocols and data presented in this guide provide a framework for the identification and characterization of such compounds. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these activators to translate their preclinical success into effective clinical treatments for patients with p53 Y220C-mutated cancers.

References

An In-depth Technical Guide on p53 Activator 7: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in cellular homeostasis, orchestrating responses to a variety of cellular stresses to prevent malignant transformation. The mutation of the TP53 gene is a frequent event in human cancers, with the Y220C mutation being a common hotspot that results in a conformationally unstable and inactive protein. p53 Activator 7 has emerged as a significant small molecule in the field of cancer therapeutics, specifically designed to reactivate the p53-Y220C mutant. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Chemical Properties and Structure

This compound is a specialized organic molecule identified as a potent reactivator of the p53-Y220C mutant protein. Its chemical and physical properties are summarized in the table below.

| Property | Data | Reference |

| IUPAC Name | Not publicly available | |

| CAS Number | 2849340-59-4 | [1] |

| Molecular Formula | C₂₇H₃₂F₃N₄OP | [1][2] |

| Molecular Weight | 516.54 g/mol | [1][2] |

| Appearance | Solid | |

| Solubility | DMSO: 100 mg/mL (193.60 mM) | |

| Storage | Store at 4°C, protected from moisture and light. Stock solutions can be stored at -20°C for several months. | |

| Biological Activity | p53 mutation Y220C activator with an EC₅₀ of 104 nM. | |

| Special Characteristics | Contains an alkyne group, making it suitable for click chemistry reactions. |

Chemical Structure

The precise 2D and 3D structure of this compound is proprietary and not available in the public domain. However, its molecular formula indicates a complex heterocyclic structure likely designed to specifically fit into the Y220C mutation-induced crevice on the p53 protein surface.

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the unstable p53-Y220C mutant protein. This binding event stabilizes the protein's conformation, restoring its wild-type-like structure and, consequently, its ability to bind to DNA response elements. This reactivation of the p53 protein's transcriptional activity leads to the upregulation of downstream target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in reactivating the p53-Y220C mutant and inducing a downstream signaling cascade.

Caption: Mechanism of p53-Y220C reactivation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.

Synthesis of this compound

The specific synthetic route for this compound (CAS 2849340-59-4) is proprietary. However, a general approach for synthesizing small molecule p53-Y220C activators often involves multi-step organic synthesis, potentially utilizing techniques like cross-coupling reactions to build the core scaffold and introducing the alkyne functionality for click chemistry applications. A representative, though not specific, workflow is outlined below.

Caption: Generalized synthesis workflow for a p53-Y220C activator.

In Vitro p53-Y220C Reactivation Assay

This protocol describes a method to assess the ability of this compound to restore the DNA-binding function of the p53-Y220C mutant.

Materials:

-

Recombinant human p53-Y220C protein

-

This compound

-

Biotinylated DNA probe containing a p53 consensus binding site (e.g., from the p21 promoter)

-

Streptavidin-coated magnetic beads

-

Anti-p53 antibody (e.g., PAb1620 for folded conformation)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Wash buffers and substrate for detection

Procedure:

-

Incubation: Incubate recombinant p53-Y220C protein with varying concentrations of this compound (or DMSO as a control) for 1-2 hours at room temperature to allow for binding and conformational stabilization.

-

DNA Binding: Add the biotinylated DNA probe to the protein-compound mixture and incubate for 30 minutes to allow for DNA binding.

-

Capture: Add streptavidin-coated magnetic beads to capture the DNA-protein complexes. Incubate for 30 minutes with gentle agitation.

-

Washing: Wash the beads several times with a suitable wash buffer to remove non-specific binding.

-

Detection: Elute the protein from the DNA or directly probe the beads. Detect the amount of bound p53 using a Western blot or ELISA-based method with an anti-p53 antibody.

-

Analysis: Quantify the signal and plot the dose-response curve to determine the EC₅₀ of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to the p53-Y220C protein in a cellular context.

Materials:

-

Cancer cell line expressing endogenous p53-Y220C (e.g., NUGC-3)

-

This compound

-

PBS and lysis buffer

-

Equipment for heating, centrifugation, and Western blotting

Procedure:

-

Treatment: Treat cultured p53-Y220C expressing cells with this compound or a vehicle control for a specified time.

-

Harvesting: Harvest the cells and resuspend them in PBS.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of soluble p53-Y220C by Western blotting. Binding of this compound is expected to increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the control.

Gene Expression Analysis of p53 Target Genes

This protocol outlines the assessment of the functional consequence of p53-Y220C reactivation by measuring the expression of its downstream target genes.

Materials:

-

p53-Y220C expressing cancer cell line

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR machine and reagents (e.g., SYBR Green)

-

Primers for p53 target genes (CDKN1A (p21), PUMA, BAX) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat the p53-Y220C cells with various concentrations of this compound for a defined period (e.g., 8, 16, 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a housekeeping gene for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to control cells.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring the p53-Y220C mutation. Its ability to specifically bind and reactivate this mutant protein underscores the potential of targeted therapies aimed at restoring tumor suppressor function. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and to develop next-generation p53 reactivating compounds. Further studies, including detailed structural analysis and in vivo efficacy and safety assessments, will be crucial in advancing this class of molecules towards clinical application.

References

The Discovery and Development of p53-Y220C Activators: A Technical Guide

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery and development of activators targeting the p53-Y220C mutation, a critical focus in modern cancer therapy. This document provides a comprehensive overview of the underlying biology, discovery methodologies, and preclinical evaluation of this promising class of therapeutic agents, with a specific mention of p53 Activator 7 where public information is available.

Introduction: The Challenge of Targeting Mutant p53

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over half of all tumors.[1][2] These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also endow the mutant protein with new oncogenic activities.

One of the most common "hotspot" mutations is the Y220C substitution in the p53 DNA-binding domain.[2][3] This mutation creates a structurally unstable protein with a significantly reduced melting temperature, leading to its misfolding and inactivation at physiological temperatures. The Y220C mutation results in the formation of a distinct, druggable surface crevice, making it an attractive target for small molecule therapeutics designed to restore its wild-type conformation and function.

This guide will delve into the core aspects of the discovery and development of small molecules that reactivate the p53-Y220C mutant, with a focus on the scientific principles and technical methodologies employed in this field. While specific data on a compound referred to as "this compound" is limited due to the proprietary nature of patent filings, this document will leverage publicly available information on this and other p53-Y220C activators to provide a comprehensive overview.

The p53 Signaling Pathway and the Impact of the Y220C Mutation

Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulator, the E3 ubiquitin ligase MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, p53 is stabilized and activated through post-translational modifications. Activated p53 then transcriptionally regulates a host of target genes that orchestrate cellular responses to either repair the damage or eliminate the compromised cell.

The Y220C mutation disrupts this critical pathway by inducing a conformational change in the p53 protein, rendering it unable to effectively bind to DNA and transactivate its target genes. This loss of function allows cancer cells to evade apoptosis and continue to proliferate despite accumulating genetic damage.

Caption: p53 signaling pathway and the effect of the Y220C mutation.

Discovery and Development Workflow of a p53-Y220C Activator

The journey of discovering and developing a novel p53-Y220C activator follows a structured, multi-stage process common to small molecule drug discovery.

Caption: Small molecule drug discovery and development workflow.

Quantitative Data for p53-Y220C Activators

While comprehensive data for "this compound" is not publicly available, the following table summarizes key quantitative parameters for this and other representative p53-Y220C activators based on available information.

| Compound | Target | Assay Type | Potency (EC50/IC50/Kd) | Reference |

| This compound | p53-Y220C | Not Specified | EC50: 104 nM | --INVALID-LINK-- |

| PK7088 | p53-Y220C | Not Specified | Kd: ~140 µM | |

| Rezatapopt (PC14586) | p53-Y220C | Various preclinical | Not specified in abstracts | |

| FMC-220 | p53-Y220C | Not specified in abstract | Not specified in abstract | --INVALID-LINK-- |

Detailed Experimental Protocols

The following are representative protocols for key assays used in the discovery and characterization of p53-Y220C activators. Note: These are generalized protocols and specific parameters would be optimized for each study.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for p53-DNA Binding

Principle: This assay measures the ability of a compound to restore the DNA-binding function of mutant p53. A terbium-labeled anti-p53 antibody serves as the FRET donor, and a fluorescently labeled DNA oligonucleotide containing a p53 response element acts as the acceptor. Restoration of p53 binding to the DNA brings the donor and acceptor into proximity, resulting in a FRET signal.

Protocol:

-

Reagents: Recombinant p53-Y220C protein, biotinylated DNA probe with p53 response element, terbium-labeled streptavidin, anti-p53 antibody conjugated to a fluorescent acceptor (e.g., d2), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% BSA).

-

Procedure: a. In a 384-well plate, add 5 µL of test compound at various concentrations. b. Add 5 µL of a solution containing recombinant p53-Y220C protein. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of a solution containing the biotinylated DNA probe, terbium-labeled streptavidin, and the acceptor-labeled anti-p53 antibody. e. Incubate for 60 minutes at room temperature, protected from light. f. Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against compound concentration to determine the EC50.

Differential Scanning Fluorimetry (DSF) for Protein Stabilization

Principle: DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A stabilizing compound will increase the Tm of the p53-Y220C mutant.

Protocol:

-

Reagents: Purified recombinant p53-Y220C protein, SYPRO Orange dye, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Procedure: a. Prepare a master mix of p53-Y220C protein and SYPRO Orange dye in assay buffer. b. Dispense the master mix into a 96-well PCR plate. c. Add test compounds at various concentrations. d. Seal the plate and place it in a real-time PCR instrument. e. Ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

Data Analysis: Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

p53 Transcriptional Activation Reporter Assay

Principle: This cell-based assay measures the ability of a compound to restore the transcriptional activity of mutant p53. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter.

Protocol:

-

Cell Line: A human cancer cell line endogenously expressing the p53-Y220C mutation (e.g., NUGC-3) is stably transfected with a reporter plasmid containing a p53 response element driving luciferase expression.

-

Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the test compound at various concentrations for 24-48 hours. c. Lyse the cells and add a luciferase substrate. d. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Plot the normalized signal against compound concentration to determine the EC50.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the discovery and development of p53-Y220C activators.

Caption: Experimental workflow for identifying a p53-Y220C activator.

Conclusion

The reactivation of mutant p53 represents a paradigm shift in cancer therapy, moving from cytotoxic agents to targeted therapeutics that restore the body's natural tumor suppression mechanisms. The p53-Y220C mutation, with its unique structural features, has emerged as a particularly "druggable" target. The development of small molecules like this compound and others in its class underscores the potential of this approach. While much of the detailed preclinical and clinical data for these emerging therapeutics remains proprietary, the methodologies and workflows outlined in this guide provide a solid foundation for understanding the intricate process of their discovery and development. Continued research in this area holds the promise of delivering novel, effective, and personalized treatments for patients with p53-mutant cancers.

References

p53 Activator 7: A Click Chemistry Tool for Probing the Guardian of the Genome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity.[1][2] Its activation in response to cellular stress triggers a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3] Consequently, the p53 signaling pathway is a prime target in cancer therapy. However, the p53 protein is frequently mutated in human cancers, with the Y220C mutation being a common structural mutant that destabilizes the protein.[1]

This technical guide focuses on p53 Activator 7, a potent and specific activator of the p53-Y220C mutant. Notably, this molecule is equipped with an alkyne group, rendering it a versatile tool for "click chemistry." This feature allows for the straightforward attachment of reporter molecules, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This capability enables researchers to visualize, track, and quantify the engagement of this compound with its target within cellular environments, offering a powerful approach to study p53 biology and for the development of novel therapeutics.

This compound: Quantitative Data

The efficacy of p53 activators targeting the Y220C mutant is evaluated through various biophysical and cellular assays. The following table summarizes key quantitative data for this compound and other relevant Y220C activators.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | p53-Y220C Activation | - | EC50 | 104 nM | |

| STIMA-1 | Apoptotic Death | H1299-His175 | IC50 | 3.4 µM | |

| STIMA-1 | Apoptotic Death | Saos-2-His273 | IC50 | 4.9 µM | |

| SCH529074 | Binding Affinity | p53 DBD | Kd | 1-2 µM | |

| PK9318 | p53 Signaling Restoration | Huh7 | - | - | |

| PC14586 | Y220C-DBD Binding | - | - | Increase | |

| MANIO | Antitumor Activity | CRC Xenograft | - | Effective |

p53 Signaling Pathway

Upon activation by this compound, the restored p53-Y220C mutant protein initiates a downstream signaling cascade that culminates in either cell cycle arrest or apoptosis. This pathway is critical for its tumor-suppressive function.

Caption: p53 signaling pathway activated by this compound.

Experimental Protocols

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cells harboring the p53-Y220C mutation.

Materials:

-

p53-Y220C mutant cancer cell line (e.g., BxPC-3, NUGC-3, or Huh7)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the p53-Y220C mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar. Also, prepare a vehicle control with the same concentration of DMSO as the highest concentration of the activator.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Click Chemistry Labeling of this compound in Cells

This protocol describes the labeling of this compound within cells using a fluorescent azide probe via CuAAC click chemistry.

Materials:

-

p53-Y220C mutant cancer cell line

-

This compound

-

Fluorescent azide probe (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Culture p53-Y220C mutant cells on coverslips. Treat the cells with an effective concentration of this compound (determined from the cell viability assay) for a desired period (e.g., 4-24 hours).

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. For a 100 µL reaction, mix:

-

1 µL of 100 mM CuSO4

-

2 µL of 50 mM THPTA

-

2 µL of 1 M sodium ascorbate (freshly prepared)

-

1 µL of 1 mM fluorescent azide probe

-

94 µL of PBS

-

-

Add the click reaction cocktail to the cells on the coverslips and incubate for 1 hour at room temperature in the dark.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescently labeled this compound using a fluorescence microscope with the appropriate filter set.

Experimental Workflow: Click Chemistry Labeling

The following diagram illustrates the workflow for labeling this compound in cells using click chemistry.

Caption: Workflow for click chemistry labeling of this compound.

Conclusion

This compound represents a significant tool for the study of p53-Y220C mutant biology. Its inherent click chemistry handle provides a straightforward method for bioconjugation, enabling a wide range of applications from cellular imaging to target engagement studies. The protocols and data presented in this guide offer a foundation for researchers to utilize this compound to its full potential, paving the way for new insights into p53 signaling and the development of innovative cancer therapies.

References

The Structural Achilles' Heel of Cancer: An In-depth Technical Guide to the p53 Y220C Mutation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer prevention, acting as the "guardian of the genome." Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being a prevalent and structurally distinct variant.[1][2][3] This mutation does not directly impact the DNA-binding interface but instead creates a surface crevice that severely destabilizes the protein, leading to its unfolding and aggregation at physiological temperatures.[2][4] This structural instability abrogates the tumor-suppressive functions of p53, paving the way for tumorigenesis. This guide provides a comprehensive technical overview of the p53 Y220C mutation, focusing on its structural instability, and details the experimental protocols used to characterize this vulnerability for therapeutic development.

The Structural and Thermodynamic Consequences of the Y220C Mutation

The substitution of a large tyrosine residue with a smaller cysteine at position 220 in the p53 DNA-binding domain (DBD) results in the formation of a unique, druggable surface pocket. This mutation induces significant structural strain, leading to a notable decrease in the thermodynamic stability of the protein. The melting temperature (Tm) of the p53 Y220C mutant is significantly lower than that of the wild-type protein, rendering it prone to denaturation under physiological conditions.

Quantitative Analysis of p53 Y220C Thermostability

The following table summarizes the quantitative data on the thermal destabilization of the p53 Y220C mutant and the stabilizing effects of select small molecules, as determined by Differential Scanning Fluorimetry (DSF).

| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) vs. WT (°C) | Reference |

| Wild-type p53 DBD | ~42.9 - 44 | N/A | |

| p53 Y220C DBD | ~33.2 - 40.3 | -2.6 to -9.7 | |

| p53 Y220C-CL + KG1 | 34.49 | +1.28 (vs. Y220C-CL) | |

| p53 Y220C-CL + KG13 | 41.51 | +8.3 (vs. Y220C-CL) |

Note: The exact Tm values can vary depending on the specific construct (e.g., core domain, full-length, cysteine-light variants) and experimental buffer conditions.

The p53 Signaling Pathway and its Disruption by Y220C

Wild-type p53 acts as a transcription factor that, in response to cellular stress signals like DNA damage or oncogene activation, orchestrates a range of cellular responses including cell cycle arrest, senescence, and apoptosis. This is achieved through the transcriptional activation of target genes such as CDKN1A (p21), BBC3 (PUMA), and MDM2. The structural instability of the Y220C mutant prevents it from effectively binding to DNA and transactivating these crucial downstream targets, thus crippling the p53 signaling pathway and promoting cancer cell survival and proliferation.

Caption: The p53 signaling pathway and its disruption by the Y220C mutation.

Experimental Protocols for Characterizing p53 Y220C

A multi-faceted experimental approach is required to fully characterize the p53 Y220C mutation and evaluate the efficacy of potential therapeutic stabilizers.

Recombinant p53 Y220C DNA-Binding Domain (DBD) Expression and Purification

Objective: To produce purified p53 Y220C DBD for in vitro biophysical and biochemical assays.

Methodology:

-

Vector Construction: The human p53 DBD (residues 94-312) with the Y220C mutation is cloned into an expression vector, such as pET28a, often with an N-terminal affinity tag (e.g., 6xHis).

-

Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a reduced temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris, 50 mM NaCl, 10 mM DTT, pH 7.0) and lysed by sonication on ice.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an imidazole gradient.

-

Ion-Exchange and Size-Exclusion Chromatography: Further purification is achieved using cation exchange chromatography (e.g., SP-Sepharose) followed by size-exclusion chromatography (e.g., Superdex 75) to obtain a highly pure and homogenous protein preparation.

-

Purity Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically.

Differential Scanning Fluorimetry (DSF)

Objective: To determine the thermal stability (Tm) of p53 Y220C and assess the stabilizing effect of small molecules.

Methodology:

-

Reaction Mixture Preparation: In a 96-well PCR plate, a reaction mixture is prepared containing the purified p53 Y220C DBD (final concentration ~5-10 µM), a fluorescent dye (e.g., SYPRO Orange at 5x final concentration), and the test compound or DMSO vehicle control in an appropriate buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.2).

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the fluorescence intensity is monitored as the temperature is increased incrementally (e.g., from 25°C to 95°C).

-

Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by calculating the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of small molecule binding to p53 Y220C.

Methodology:

-

Sample Preparation: Purified p53 Y220C protein is placed in the ITC sample cell, and the small molecule ligand is loaded into the injection syringe. Both samples must be in the exact same, degassed buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the protein solution while the heat released or absorbed is measured by the instrument.

-

Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Luciferase Reporter Assay

Objective: To assess the transcriptional activity of p53 Y220C in a cellular context and measure its restoration by small molecules.

Methodology:

-

Cell Culture and Transfection: A p53-null cell line (e.g., H1299) is co-transfected with a plasmid expressing the p53 Y220C mutant and a reporter plasmid containing a p53-responsive element (e.g., from the CDKN1A or PUMA promoter) driving the expression of a luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization.

-

Compound Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of the test compound for a defined period (e.g., 24 hours).

-

Luciferase Activity Measurement: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold-change in luciferase activity relative to the vehicle-treated control is calculated to determine the extent of p53 Y220C reactivation.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of p53 Y220C rescue compounds on the viability of cancer cells harboring the mutation.

Methodology:

-

Cell Seeding and Treatment: Cancer cells expressing p53 Y220C (e.g., HUH-7) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: A streamlined workflow for the discovery and characterization of p53 Y220C stabilizing compounds.

Conclusion

The p53 Y220C mutation represents a unique therapeutic vulnerability in cancer. Its structurally destabilizing nature, which creates a specific binding pocket, allows for a targeted approach to restore its tumor-suppressive function. The experimental protocols detailed in this guide provide a robust framework for identifying and validating small-molecule stabilizers. By combining biophysical techniques to confirm direct binding and stabilization with cell-based assays to demonstrate functional rescue, researchers can effectively advance the development of novel cancer therapies targeting this critical oncoprotein.

References

The Guardian of the Genome: An In-depth Technical Guide to the Role of p53 in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a central role in maintaining cellular and genetic stability. In response to a variety of cellular stresses, including DNA damage, oncogenic signaling, and hypoxia, p53 orchestrates a complex network of signaling pathways that culminate in either cell cycle arrest or programmed cell death (apoptosis). This guide provides a detailed technical overview of the molecular mechanisms underpinning these critical cellular processes, complete with experimental protocols and quantitative data to support further research and drug development in this field.

Core Concepts: p53's Dual Role in Cellular Fate

Activated p53 functions primarily as a transcription factor, binding to specific DNA sequences known as p53 response elements (REs) in the regulatory regions of its target genes. The decision between cell cycle arrest and apoptosis is a tightly regulated process influenced by the nature and severity of the cellular stress, the cellular context, and a host of post-translational modifications of p53 itself.

Cell Cycle Arrest: Upon moderate or repairable cellular damage, p53 typically initiates a transient cell cycle arrest, providing the cell with an opportunity to repair the damage before proceeding with division. This arrest primarily occurs at the G1/S and G2/M checkpoints. The G1 arrest is predominantly mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1 or CIP1).[1] p21 inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting the cell's progression into the S phase. p53 can also induce a G2/M arrest through the transactivation of genes such as 14-3-3σ and GADD45.

Apoptosis: In the face of severe or irreparable damage, p53 triggers the intrinsic and extrinsic pathways of apoptosis to eliminate the compromised cell. This is achieved through the transcriptional upregulation of a suite of pro-apoptotic genes. Key among these are members of the BCL-2 family, including the BH3-only proteins PUMA (p53 upregulated modulator of apoptosis) and Noxa, as well as the effector protein Bax.[2][3][4][5] PUMA and Noxa act by neutralizing anti-apoptotic BCL-2 proteins, leading to the activation of Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to cellular demise. p53 can also induce the expression of death receptors like Fas and DR5, engaging the extrinsic apoptotic pathway.

Quantitative Data on p53-Mediated Cellular Responses

The following tables summarize quantitative data from various studies, illustrating the impact of p53 activation on cell cycle distribution and the expression of key target genes.

Table 1: p53-Mediated Cell Cycle Arrest

| Cell Line | Treatment | Time Post-Treatment (hours) | % Cells in G1 Phase (p53+/+) | % Cells in G1 Phase (p53-/-) | Reference |

| HCT116 | Doxorubicin (0.2 µg/mL) | 24 | 65.3% | 38.1% | |

| RKO | Doxorubicin (0.05 µg/mL) | 24 | 72.8% | 45.2% (RKO-E6) | |

| MDAH041 | Tetracycline (to induce p53) | 24 | 75% | 40% (uninduced) |

Table 2: p53-Mediated Induction of Target Gene Expression (mRNA Fold Change)

| Gene | Cell Line | Treatment | Time Post-Treatment (hours) | Fold Induction (p53+/+) | Fold Induction (p53-/-) | Reference |

| CDKN1A (p21) | HCT116 | Doxorubicin | 24 | ~10-fold | No significant change | |

| PUMA (BBC3) | MEFs | Etoposide | 12 | ~8-fold | No significant change | |

| NOXA (PMAIP1) | MEFs | Etoposide | 12 | ~6-fold | No significant change | |

| BAX | U2OS | Nutlin-3a | 24 | ~4-fold | Not applicable |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of p53's function. The following diagrams, generated using the DOT language, illustrate these core concepts.

Caption: p53-mediated G1/S cell cycle arrest pathway.

Caption: p53-mediated intrinsic apoptosis pathway.

Caption: A typical experimental workflow for studying p53 function.

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to investigate the role of p53 in cell cycle arrest and apoptosis.

Western Blotting for p53 and Target Protein Expression

Objective: To detect and quantify the expression levels of p53 and its downstream target proteins (e.g., p21, PUMA, Bax).

Methodology:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following p53 activation.

Methodology:

-

Cell Preparation:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash cells with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.

-

Fix overnight at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

-

Chromatin Immunoprecipitation (ChIP) for p53 Binding to Target Gene Promoters

Objective: To determine if p53 directly binds to the promoter regions of its target genes in vivo.

Methodology:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine.

-

-

Cell Lysis and Sonication:

-

Lyse the cells to release the nuclei.

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an anti-p53 antibody or a non-specific IgG control.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Analyze the enrichment of specific promoter regions (e.g., p21, PUMA promoters) in the immunoprecipitated DNA by quantitative PCR (qPCR).

-

Conclusion

The p53 signaling network represents a cornerstone of cancer biology and a critical target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing p53-mediated cell cycle arrest and apoptosis, coupled with robust experimental methodologies, is paramount for the development of novel and effective cancer therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to harnessing the power of p53 to combat human disease.

References

- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BH3-Only Proapoptotic Bcl-2 Family Members Noxa and Puma Mediate Neural Precursor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. mdpi.com [mdpi.com]

- 5. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Experimental Design for p53 Activator 7 (p53A-7)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by regulating the cell cycle, DNA repair, and apoptosis.[1][2][3][4] In many cancers, the p53 pathway is inactivated, often through overexpression of its negative regulator, MDM2, which targets p53 for degradation.[5] Small molecule activators that can restore p53 function represent a promising therapeutic strategy in oncology.

p53 Activator 7 (p53A-7) is a novel, potent, and selective small molecule designed to activate the p53 pathway. These application notes provide a comprehensive guide for the in vivo evaluation of p53A-7 in preclinical cancer models. The protocols outlined below are based on established methodologies for evaluating p53 activators and can be adapted for specific research needs.

Mechanism of Action

p53A-7 is hypothesized to function by disrupting the interaction between p53 and MDM2. This inhibition stabilizes p53, leading to its accumulation in the nucleus, and subsequent transactivation of p53 target genes. This cascade of events can induce cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.

p53 Signaling Pathway

Caption: Simplified p53 signaling pathway and the inhibitory action of p53A-7 on MDM2.

In Vivo Experimental Design

A robust in vivo experimental design is crucial for evaluating the anti-tumor efficacy and pharmacodynamic effects of p53A-7. A typical workflow involves tumor model selection, study design, drug administration, and endpoint analysis.

Experimental Workflow

Caption: General workflow for in vivo evaluation of p53A-7 in a xenograft model.

Protocols

Animal Models

-

Choice of Model: Human tumor xenografts in immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used. Select a cell line with wild-type p53 status and, if possible, MDM2 amplification (e.g., SJSA-1 osteosarcoma).

-

Animal Husbandry: House animals in a specific pathogen-free facility in accordance with institutional guidelines. Provide ad libitum access to food and water.

Tumor Implantation and Growth

-

Cell Preparation: Culture tumor cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a mean volume of 100-200 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Dosing and Administration

-

Formulation: Prepare p53A-7 in a vehicle appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

Dose and Schedule: Conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD). A typical efficacy study might involve daily or twice-daily administration for 2-4 weeks.

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: p53A-7 (low dose)

-

Group 3: p53A-7 (high dose)

-

Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)

-

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. TGI is a key efficacy endpoint.

-

Survival: In some studies, animals may be monitored for survival as a primary endpoint.

-

Toxicity: Monitor for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. Perform necropsy and histological analysis of major organs at the end of the study.

Pharmacodynamic (PD) Biomarker Analysis

-

Tissue Collection: Collect tumor and normal tissues at various time points after the final dose.

-

Western Blotting: Analyze protein lysates for p53, MDM2, and the p53 target protein p21 to confirm target engagement.

-

Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

qRT-PCR: Measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), PUMA, NOXA).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of p53A-7

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | -2 ± 1.5 |

| p53A-7 | 50 mg/kg, daily, p.o. | 625 ± 80 | 50 | -4 ± 2.0 |

| p53A-7 | 100 mg/kg, daily, p.o. | 312 ± 50 | 75 | -8 ± 2.5 |

| Positive Control | [Dose], [Schedule] | 450 ± 65 | 64 | -15 ± 3.0 |

p.o. = per os (by mouth) SEM = Standard Error of the Mean

Table 2: Pharmacodynamic Effects of p53A-7 in Tumor Tissue

| Treatment Group (100 mg/kg) | p53 Protein Level (Fold Change vs. Vehicle) | p21 Protein Level (Fold Change vs. Vehicle) | Cleaved Caspase-3 (% Positive Cells) | Ki-67 (% Positive Cells) |

| Vehicle Control | 1.0 | 1.0 | 2 ± 0.5 | 85 ± 5 |

| p53A-7 (4h post-dose) | 3.5 ± 0.4 | 4.2 ± 0.6 | 15 ± 2.1 | 40 ± 4 |

| p53A-7 (24h post-dose) | 2.1 ± 0.3 | 2.8 ± 0.5 | 8 ± 1.5 | 65 ± 6 |

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of p53A-7. The described protocols for efficacy, toxicity, and pharmacodynamic assessment will enable researchers to thoroughly characterize the anti-tumor activity and mechanism of action of this novel p53 activator. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support further drug development.

References

p53 Activator 7: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of p53 Activator 7, a potent and specific activator of the p53-Y220C mutant, a common mutation in human cancers. This document outlines the compound's chemical properties, solubility in Dimethyl Sulfoxide (DMSO), and detailed protocols for its application in in vitro cell-based assays.

Chemical and Physical Properties

This compound is a small molecule designed to bind to the Y220C mutant of the p53 tumor suppressor protein, thereby stabilizing its structure and restoring its DNA-binding and transcriptional activities.[1] Its efficacy is highlighted by a half-maximal effective concentration (EC50) of 104 nM for the activation of the p53 Y220C mutant.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂F₃N₄OP | [2] |

| Molecular Weight | 516.54 g/mol | [2] |

| CAS Number | 2849340-59-4 | [1] |

| EC₅₀ (p53-Y220C) | 104 nM |

Solubility Data

This compound exhibits excellent solubility in DMSO, a common solvent for in vitro biological experiments. For optimal results, it is recommended to use anhydrous, newly opened DMSO, as the solvent's hygroscopic nature can impact the compound's solubility.

| Solvent | Maximum Solubility | Molar Concentration | Notes | Reference |

| DMSO | 100 mg/mL | 193.60 mM | Ultrasonic assistance may be required for complete dissolution. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of this compound (Mass = Molarity × Volume × Molecular Weight).

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity.

Materials:

-

Cultured cells expressing the p53-Y220C mutation

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Sterile, tissue culture-treated plates

-

Vehicle control (anhydrous DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a suitable tissue culture plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by diluting DMSO in the cell culture medium to the same final concentration as the highest concentration of this compound used.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or gene expression analysis (e.g., qRT-PCR, Western blotting for p53 target genes like p21).

Visualizations

p53 Signaling Pathway and Mechanism of this compound

Caption: Mechanism of this compound in the p53 signaling pathway.

Experimental Workflow for Assessing this compound Activity

References

recommended working concentration for p53 Activator 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

p53 Activator 7 is a potent and specific small molecule activator of the mutant p53 protein, specifically targeting the Y220C mutation. The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis.[1] The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, abrogating its tumor-suppressive functions. This compound binds to the p53-Y220C mutant, restoring its wild-type conformation and reactivating its ability to bind to DNA, thereby inducing the transcription of downstream target genes.[2] This leads to cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation. These application notes provide a comprehensive guide for utilizing this compound in in vitro research settings.

Mechanism of Action